molecular formula C13H18ClF3N2O B1395065 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride CAS No. 1220030-39-6

2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride

Cat. No. B1395065
CAS RN: 1220030-39-6
M. Wt: 310.74 g/mol
InChI Key: TWTSXJDULGWXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride is a chemical compound with the CAS Number: 1219976-75-6 . It has a molecular weight of 310.75 and a linear formula of C13H18ClF3N2O .

Scientific Research Applications

Synthesis and Pharmaceutical Potential

  • Synthesis and Analgesic and Antiparkinsonian Activities: A series of substituted pyridine derivatives, including those similar to 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride, have demonstrated significant analgesic and antiparkinsonian activities. These compounds were synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, showing potential as alternatives to existing drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Versatile Precursors in Drug Synthesis

  • Precursor for Trifluoromethyl-Substituted Heteroarenes: Compounds similar to 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride have been used as versatile precursors for the synthesis of various trifluoromethyl-substituted heteroarenes. These precursors play a crucial role in the synthesis of drugs like Celebrex® (celecoxib), demonstrating their importance in medicinal chemistry (Sommer, Braun, Schröder, & Kirschning, 2017).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity: Pyridine derivatives, including those structurally related to 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride, have been synthesized and tested for their antimicrobial activities. These compounds have shown variable and modest activity against certain bacterial and fungal strains, highlighting their potential in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Applications in Molecular Design

  • Synthetic Bacteriochlorins with Integral Spiro-Piperidine Motifs: In the field of molecular design, spiro-piperidine units, similar to those in 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride, have been integrated into synthetic bacteriochlorins. This approach enhances the stability of these compounds and allows for tailoring their spectral properties, which is crucial in applications like photodynamic therapy (Reddy et al., 2013).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(2-piperidin-4-ylethoxy)-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.ClH/c14-13(15,16)11-1-2-12(18-9-11)19-8-5-10-3-6-17-7-4-10;/h1-2,9-10,17H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTSXJDULGWXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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